beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol
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Overview
Description
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol typically involves the nitration of imidazole derivatives followed by alkylation. One common method involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, which is then reacted with an appropriate alkylating agent to introduce the propan-1-ol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, alkylation, and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections caused by bacteria and protozoa.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways involved in the survival and replication of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antibacterial and antiprotozoal properties.
Tinidazole: Known for its use in treating protozoal infections.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is unique due to its specific structural features and the presence of the propan-1-ol group, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(4-11)9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBJCFDTZBBBRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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